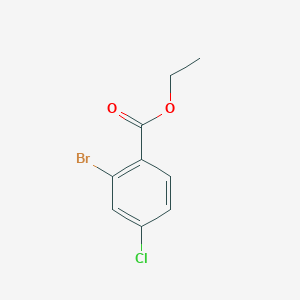

Ethyl 2-bromo-4-chlorobenzoate

CAS No.: 690260-90-3

Cat. No.: VC2821750

Molecular Formula: C9H8BrClO2

Molecular Weight: 263.51 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 690260-90-3 |

|---|---|

| Molecular Formula | C9H8BrClO2 |

| Molecular Weight | 263.51 g/mol |

| IUPAC Name | ethyl 2-bromo-4-chlorobenzoate |

| Standard InChI | InChI=1S/C9H8BrClO2/c1-2-13-9(12)7-4-3-6(11)5-8(7)10/h3-5H,2H2,1H3 |

| Standard InChI Key | BUKXFSIXDJSOCF-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(C=C(C=C1)Cl)Br |

| Canonical SMILES | CCOC(=O)C1=C(C=C(C=C1)Cl)Br |

Introduction

Ethyl 2-bromo-4-chlorobenzoate is a chemical compound with the molecular formula C9H8BrClO2 and a molecular weight of approximately 263.51 g/mol . It is used primarily in industrial and scientific research contexts . This compound is a derivative of benzoic acid, modified with bromine and chlorine substituents, which impart specific chemical properties useful in various applications.

Synthesis and Applications

The synthesis of Ethyl 2-bromo-4-chlorobenzoate typically involves the esterification of 2-bromo-4-chlorobenzoic acid with ethanol. This compound is often used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and other organic compounds. Its bromine and chlorine substituents make it a versatile starting material for further chemical modifications.

Safety and Handling

Ethyl 2-bromo-4-chlorobenzoate is classified as a hazardous substance, requiring careful handling and storage. It is recommended to store it in a sealed container at room temperature in a dry environment . Safety precautions include wearing protective clothing and avoiding inhalation or skin contact. In case of exposure, immediate first aid measures should be taken, such as rinsing with water and seeking medical attention if necessary .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume